molecular formula C24H27N5O3S B2425899 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-01-2

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2425899
CAS No.: 941243-01-2
M. Wt: 465.57
InChI Key: RGQUDKZVUPTSCT-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a phenylpiperazine moiety, an oxazole ring, and a benzenesulfonamide group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions to form the oxazole ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and aryl halides.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aryl halides and piperazine derivatives in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-29(4-2)33(30,31)21-12-10-19(11-13-21)23-26-22(18-25)24(32-23)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQUDKZVUPTSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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